molecular formula C11H10BrN3O4 B14943654 N-[(5-bromofuran-2-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide

N-[(5-bromofuran-2-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B14943654
M. Wt: 328.12 g/mol
InChI Key: DVLRTAUXVNHYBK-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a synthetic organic compound that features a brominated furan ring and a methyl-substituted oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves the following steps:

    Bromination of Furan: The starting material, furan, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromofuran.

    Formation of Oxazole Ring: The oxazole ring is synthesized by reacting an appropriate precursor with a nitrile oxide in the presence of a base.

    Coupling Reaction: The brominated furan and the oxazole derivative are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione.

    Reduction: The bromine atom can be reduced to form the corresponding furan derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,5-dione.

    Reduction: 5-furanmethanol.

    Substitution: N-substituted furan derivatives.

Scientific Research Applications

N-[(5-bromofuran-2-yl)methyl]-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(5-bromofuran-2-yl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)aniline
  • **N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide

Uniqueness

N-[(5-bromofuran-2-yl)methyl]-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide is unique due to the presence of both a brominated furan ring and a methyl-substituted oxazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H10BrN3O4

Molecular Weight

328.12 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide

InChI

InChI=1S/C11H10BrN3O4/c1-6-4-9(15-19-6)14-11(17)10(16)13-5-7-2-3-8(12)18-7/h2-4H,5H2,1H3,(H,13,16)(H,14,15,17)

InChI Key

DVLRTAUXVNHYBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=C(O2)Br

Origin of Product

United States

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